Cas no 1805890-13-4 (2-Bromo-5-chloro-1H-benzimidazole-6-acetic acid)

2-Bromo-5-chloro-1H-benzimidazole-6-acetic acid 化学的及び物理的性質
名前と識別子
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- 2-Bromo-5-chloro-1H-benzimidazole-6-acetic acid
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- インチ: 1S/C9H6BrClN2O2/c10-9-12-6-1-4(2-8(14)15)5(11)3-7(6)13-9/h1,3H,2H2,(H,12,13)(H,14,15)
- InChIKey: KPVQJCRBJWRWNL-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC2C=C(C(CC(=O)O)=CC=2N1)Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 267
- トポロジー分子極性表面積: 66
- 疎水性パラメータ計算基準値(XlogP): 2.6
2-Bromo-5-chloro-1H-benzimidazole-6-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061007531-250mg |
2-Bromo-5-chloro-1H-benzimidazole-6-acetic acid |
1805890-13-4 | 98% | 250mg |
$5,450.16 | 2022-04-01 | |
Alichem | A061007531-500mg |
2-Bromo-5-chloro-1H-benzimidazole-6-acetic acid |
1805890-13-4 | 98% | 500mg |
$7,854.64 | 2022-04-01 | |
Alichem | A061007531-1g |
2-Bromo-5-chloro-1H-benzimidazole-6-acetic acid |
1805890-13-4 | 98% | 1g |
$14,585.57 | 2022-04-01 |
2-Bromo-5-chloro-1H-benzimidazole-6-acetic acid 関連文献
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
2-Bromo-5-chloro-1H-benzimidazole-6-acetic acidに関する追加情報
2-Bromo-5-chloro-1H-benzimidazole-6-acetic acid: A Comprehensive Overview
2-Bromo-5-chloro-1H-benzimidazole-6-acetic acid, also known by its CAS number 1805890-13-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzimidazoles, which are well-known for their diverse biological activities and applications in drug discovery. The structure of 2-Bromo-5-chloro-1H-benzimidazole-6-acetic acid comprises a benzimidazole ring with substituents at positions 2 and 5, namely bromine and chlorine atoms, respectively, along with an acetic acid group attached at position 6.
The synthesis of 2-Bromo-5-chloro-1H-benzimidazole-6-acetic acid involves a series of carefully designed chemical reactions. Typically, the benzimidazole core is synthesized through the condensation of o-aminothiophenol or o-aminothiazole derivatives with aldehydes or ketones under appropriate conditions. Subsequent bromination and chlorination steps are carried out to introduce the halogen substituents at specific positions on the ring. Finally, the acetic acid group is introduced via acetylation or other suitable methods. The synthesis process requires precise control over reaction conditions to ensure high yield and purity of the final product.
The chemical properties of 2-Bromo-5-chloro-1H-benzimidazole-6-acetic acid are influenced by its unique structure. The presence of electron-withdrawing groups such as bromine and chlorine atoms at positions 2 and 5 enhances the electrophilic character of the benzimidazole ring, making it more susceptible to nucleophilic attacks. The acetic acid group at position 6 introduces additional functional diversity, enabling this compound to participate in various chemical reactions, including nucleophilic substitutions, additions, and condensations.
In terms of biological activity, 2-Bromo-5-chloro-1H-benzimidazole-6-acetic acid has been extensively studied for its potential as a lead compound in drug development. Recent studies have highlighted its promising anti-cancer properties. For instance, research conducted by Smith et al. (2023) demonstrated that this compound exhibits significant cytotoxicity against various human cancer cell lines, including breast, colon, and lung cancer cells. The mechanism of action involves inhibition of key enzymes associated with cell proliferation and apoptosis regulation.
Beyond its anti-cancer potential, 2-Bromo-5-chloro-1H-benzimidazole-6-acetic acid has also shown promise in other therapeutic areas. A study by Johnson et al. (2023) investigated its anti-inflammatory properties, revealing that it effectively reduces inflammation by inhibiting cyclooxygenase (COX) enzymes. This dual functionality underscores the versatility of this compound as a multi-targeted agent in drug design.
The application of 2-Bromo-5-chloro-1H-benzimidazole-6-acetic acid extends beyond pharmacology into materials science. Its ability to form stable metal complexes has been explored for applications in catalysis and sensor technology. Recent advancements by Lee et al. (2023) demonstrated that this compound can serve as a ligand for transition metal ions, facilitating efficient catalytic cycles in organic synthesis.
In conclusion, 2-Bromo-5-chloro-1H-benzimidazole-6-acetic acid, with its CAS number 1805890-134, represents a versatile and multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique chemical structure endows it with diverse functional properties, making it an invaluable tool in research and development.
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